7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol
Description
Significance of Site-Specific Isotopic Labeling in Organic Molecules
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. nih.gov By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can create a molecule that is chemically identical to its non-labeled counterpart but has a different mass. This mass difference is readily detectable by mass spectrometry, allowing for the precise differentiation between the naturally occurring analyte and the added standard. nih.govresolvemass.ca
The site-specificity of the labeling is paramount. In 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol, the deuterium atoms are strategically placed on the methyl group at the 7-position and on the terminal methyl and methylene (B1212753) groups at the 7 and 8-positions. This specific placement ensures that the deuterium labels are not easily exchanged during chemical reactions or metabolic processes, a critical feature for a reliable internal standard. epj-conferences.org The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond also enhances the utility of these compounds in mechanistic studies. researchgate.net
Overview of Long-Chain Branched Alcohols as Advanced Research Constructs
Long-chain branched alcohols, such as 7-methyl-1-octanol, are important industrial chemicals. A primary application of isononyl alcohol (a common name for 7-methyl-1-octanol) is in the production of diisononyl phthalate (B1215562) (DINP), a widely used plasticizer in polyvinyl chloride (PVC) products. nih.gov Due to their widespread use, these plasticizers and their degradation products, which include the corresponding alcohols, are of significant interest in environmental and toxicological research. epa.gov
The branched nature of these alcohols can influence their physical properties and biological activity. Their long hydrocarbon chain makes them hydrophobic, which affects their environmental fate and distribution. nih.gov In research, these molecules serve as important targets for analysis to understand human exposure to plasticizers and their potential health effects.
Rationale for Deuterium Enrichment in this compound for Academic Investigations
The primary rationale for the synthesis and use of this compound in academic research is its application as an internal standard for isotope dilution analysis. nih.gov This analytical technique is considered the gold standard for quantitative analysis, especially in complex sample matrices like biological fluids (urine, blood) and environmental samples (water, soil). nih.gov
When analyzing for the presence of 7-methyl-1-octanol, a known amount of the deuterated analog is added to the sample at the beginning of the analytical procedure. The deuterated standard behaves identically to the non-labeled analyte throughout extraction, purification, and derivatization steps. By measuring the ratio of the non-labeled analyte to the deuterated standard using mass spectrometry, a highly accurate and precise quantification can be achieved, correcting for any sample loss during processing. nih.gov The specific deuterium enrichment in this compound, with a total of seven deuterium atoms, provides a significant mass shift from the natural compound, preventing spectral overlap and ensuring clear analytical signals.
Scope and Objectives of Research on this compound
The research involving this compound is primarily focused on environmental science, toxicology, and human health. The main objectives of such research include:
Quantifying Human Exposure to Plasticizers: A key objective is to accurately measure the levels of isononyl alcohol and its metabolites in human samples, such as urine. researchgate.netsemanticscholar.org This data is crucial for assessing the extent of human exposure to DINP plasticizers from various sources, including consumer products and the environment.
Studying the Metabolism and Pharmacokinetics of DINP: Research aims to elucidate the metabolic pathways of DINP in the human body. By using deuterated standards like this compound, scientists can track the formation and excretion of metabolites, providing insights into the toxicokinetics of the parent plasticizer. nih.govresearchgate.net
Environmental Fate and Biodegradation Studies: Understanding how DINP and its breakdown products behave in the environment is a critical research area. Deuterated tracers can be used in laboratory and field studies to investigate the biodegradation rates and pathways of isononyl alcohol in soil and water systems. epa.gov
Development of Advanced Analytical Methods: The synthesis and use of highly pure, specifically labeled internal standards like this compound contribute to the development and validation of more sensitive and reliable analytical methods for environmental and biological monitoring. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
151.30 g/mol |
IUPAC Name |
7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octan-1-ol |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3/i1D3,2D3,9D |
InChI Key |
QDTDKYHPHANITQ-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyl D3 1 Octyl 7,8,8,8 D4 Alcohol
Strategic Considerations in Deuterium (B1214612) Incorporation at Defined Positions
The successful synthesis of a complex, selectively deuterated molecule hinges on a carefully planned strategy. This involves a thorough analysis of the target structure to identify the most efficient bond disconnections and the selection of appropriate deuterated starting materials.
Retrosynthetic Analysis for Multi-Deuterated Octanol Derivatives
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.comyoutube.com It involves breaking down the target molecule into simpler, commercially available precursors. youtube.com For 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol, the primary C-C bond disconnections can be envisioned as shown below. This approach simplifies the complex target into more manageable, synthetically accessible fragments.
A key disconnection is made between C6 and C7, identifying a deuterated Grignard reagent and a protected 6-bromo-1-hexanol (B126649) derivative as key intermediates. The Grignard reagent itself can be formed from a deuterated isopropyl halide, which in turn can be synthesized from deuterated acetone. The protected hexanol derivative can be prepared from 1,6-hexanediol. This multi-step approach allows for the strategic introduction of deuterium at the desired positions.
Selection of Deuterated Precursors for this compound Synthesis
The choice of deuterated precursors is critical to the success of the synthesis. For the target molecule, the following deuterated starting materials are required:
Acetone-d6 (B32918): This will serve as the precursor to the tert-butyl-d7 fragment. The six deuterium atoms on acetone-d6 will ultimately become the four deuterium atoms on the tert-butyl group at position 7 and the three deuterium atoms on the methyl group at position 7.
Deuterium oxide (D2O): This is a common and cost-effective source of deuterium for various deuteration reactions, including the formation of deuterated Grignard reagents and for use in catalytic exchange reactions. nih.govnih.gov
The selection of these precursors is based on their commercial availability and their ability to be efficiently incorporated into the target molecule through well-established synthetic transformations.
Table 1: Key Deuterated Precursors and Their Properties
| Precursor | Formula | Molecular Weight ( g/mol ) | Purpose in Synthesis |
| Acetone-d6 | C3D6O | 64.12 | Source of the deuterated tert-butyl and methyl groups |
| Deuterium Oxide | D2O | 20.03 | Deuterium source for various reactions |
Targeted Deuteration Approaches for this compound
With a retrosynthetic plan in place and the necessary precursors identified, the focus shifts to the specific chemical reactions that will be used to construct the target molecule. These methods must be highly selective to ensure that deuterium is incorporated only at the desired positions.
Stereoselective Deuterium Introduction Techniques
While the target molecule, this compound, is chiral at position 7, the name does not specify a particular stereoisomer. However, in cases where a specific stereochemistry is desired, stereoselective deuteration techniques are employed. Biocatalytic methods, for instance, utilize enzymes to achieve high levels of stereoselectivity in deuteration reactions. nih.govresearchgate.net These enzymatic transformations can offer near-perfect selectivity under mild reaction conditions. nih.gov For the synthesis of a specific enantiomer of the target molecule, one could envision using a lipase (B570770) for a kinetic resolution of a racemic intermediate, or a dehydrogenase to stereoselectively reduce a ketone precursor.
Organometallic Reagent Mediated Deuteration in Complex Alcohol Synthesis
Organometallic reagents, such as Grignard and organolithium reagents, are indispensable tools for forming carbon-carbon bonds. libretexts.orglibretexts.orgyoutube.com In the synthesis of this compound, a deuterated Grignard reagent is a key intermediate. youtube.com
The synthesis of the required deuterated Grignard reagent, (2-methyl-d3-propyl-1,1,1-d3)magnesium bromide, would proceed as follows:
Preparation of deuterated isobornyl bromide: Acetone-d6 is reacted with methylmagnesium bromide, followed by acidic workup to yield 2-methyl-d3-propan-2-ol-d4. This alcohol is then treated with hydrobromic acid to produce 2-bromo-2-methyl-d3-propane-1,1,1-d3.
Formation of the Grignard reagent: The deuterated isobornyl bromide is then reacted with magnesium metal in an ether solvent to form the desired Grignard reagent. libretexts.org
This deuterated organometallic reagent can then be reacted with a suitable electrophile, such as a protected 6-bromohexanal, to form the carbon skeleton of the target molecule. The use of organometallic reagents allows for the precise and efficient introduction of the deuterated alkyl fragment.
Catalytic Deuterium Exchange Methodologies for Aliphatic Systems
Catalytic hydrogen-deuterium (H/D) exchange reactions provide an alternative or complementary approach for introducing deuterium into organic molecules. acs.orgrsc.orgnih.gov These methods often utilize transition metal catalysts, such as iridium, rhodium, ruthenium, and palladium, to activate C-H bonds and facilitate exchange with a deuterium source like D2O or D2 gas. nih.govrsc.orgrsc.org
While highly regioselective H/D exchange at specific positions in a long aliphatic chain can be challenging, certain catalysts exhibit preferences for specific sites. For example, some iridium catalysts have been shown to selectively deuterate the α-position of alcohols. nih.govresearchgate.net Although less directly applicable for the synthesis of this compound where deuteration is remote from the hydroxyl group, these methods are a powerful tool in the broader context of deuterated compound synthesis. For aliphatic systems, multiple exchange reactions can occur, and the conditions can often be harsh, leading to a mixture of products. rsc.org Therefore, for the specific target molecule of this article, a synthetic approach using deuterated building blocks is more strategic than relying on catalytic H/D exchange.
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Building Block Approach | Synthesis from smaller, pre-deuterated molecules. | High regioselectivity of deuteration. | Can involve multiple synthetic steps. |
| Catalytic H/D Exchange | Direct exchange of hydrogen for deuterium on a larger molecule. | Potentially fewer steps. | Can lack regioselectivity, leading to mixtures of products. May require harsh conditions. |
Isolation and Purification Strategies for Isotopically Enriched Alcohols
The synthesis of isotopically labeled compounds such as this compound invariably produces a crude product containing a mixture of the desired molecule, unreacted starting materials, reaction byproducts, and, crucially, isotopic variants of the target compound. Therefore, robust isolation and purification strategies are paramount to obtaining the high-purity material required for its applications as an internal standard in mass spectrometry-based quantitative analyses. The separation of isotopologues, in particular, presents a significant challenge due to their nearly identical physicochemical properties.
Chromatographic Techniques for High Purity this compound
Chromatography is the cornerstone of purification for isotopically enriched alcohols. The choice of technique depends on the scale of purification, the volatility of the compound, and the nature of the impurities. For a long-chain alcohol like this compound, a multi-step chromatographic approach is often employed.
Preparative Column Chromatography: Initial purification of the crude reaction mixture is typically performed using preparative column chromatography with silica (B1680970) gel. This step is effective for removing non-isomeric byproducts that have significantly different polarities from the target alcohol. A gradient elution system, for instance using a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate, allows for the separation of different classes of compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high chemical purity, HPLC is a powerful tool. Both normal-phase and reversed-phase HPLC can be utilized. Reversed-phase HPLC, often using a C18-functionalized silica column, separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. researchgate.net While HPLC is excellent for removing chemical impurities, resolving isotopologues with this method is generally challenging but can be effective for separating the target compound from byproducts with very similar structures.
Gas Chromatography (GC): Gas chromatography is a highly effective technique for the separation of volatile isotopologues. nih.gov The separation of deuterated compounds from their hydrogen-containing (protiated) counterparts is influenced by the "isotopic effect," where differences in mass lead to slight variations in retention time. The choice of the stationary phase within the GC column is critical. nih.govresearchgate.net
Polar Stationary Phases: Phases such as those containing polyethylene (B3416737) glycol (wax phases) or certain ionic liquids tend to exhibit a "normal" isotope effect. The heavier, deuterated compound (e.g., this compound) has stronger van der Waals interactions with the stationary phase and therefore elutes after its lighter, non-deuterated counterpart.
Non-Polar Stationary Phases: Phases like polydimethylsiloxane (B3030410) often show an "inverse" isotope effect, where the heavier compound is more volatile and elutes before the lighter one. nih.gov
The ability to separate isotopologues allows for the analytical quantification of isotopic purity and can be adapted for semi-preparative GC to obtain highly enriched material.
| Stationary Phase Type | Example Phase | Typical Isotope Effect | Elution Order (d0 vs. d7 Alcohol) | Primary Application |
|---|---|---|---|---|
| Polar (e.g., Wax) | PAG (Polyalkylene Glycol) | Normal | d0 elutes before d7 | Purity analysis, separation of polar compounds |
| Intermediate Polarity | SPB-20 (Phenyl-substituted) | Variable | Analyte-dependent | Broad-spectrum analysis |
| Non-Polar | Polydimethylsiloxane (PDMS) | Inverse | d7 elutes before d0 | Separation of non-polar compounds |
| Ionic Liquid | IL111i | Normal/Variable | Often d0 before d7 | High-resolution separations |
Evaluation of Reaction Byproducts and Isotopic Impurities
A thorough analysis of the purified product is essential to confirm its structural integrity and determine its isotopic enrichment. The synthesis of a complex molecule like this compound can generate both chemical byproducts and a distribution of isotopic species.
Isotopic Impurities: The primary impurities of concern are isotopic variants of the target molecule. These arise from incomplete deuteration during the synthesis or the presence of non-deuterated starting materials.
Lower Isotopologues: Molecules containing fewer than the target number of deuterium atoms (e.g., d1 to d6 species).
Non-Deuterated (d0) Analog: The corresponding non-deuterated 7-methyl-1-octanol.
Isotopic Scrambling: Deuterium atoms located at incorrect positions in the molecule, which can occur under certain reaction conditions.
Reaction Byproducts: The nature of chemical byproducts depends entirely on the synthetic route employed. For instance, in a synthesis involving a Grignard reaction with a deuterated ketone followed by reduction steps, potential byproducts could include: masterorganicchemistry.comrsc.org
Coupling Products: From the dimerization of Grignard reagents.
Enolization Products: Formation of an enolate from the ketone starting material instead of nucleophilic addition. rsc.org
Incompletely Reduced Species: If a functional group like an ester is reduced to the alcohol, residual aldehydes may be present.
Products from Protecting Groups: Residual molecules from the cleavage of protecting groups used during the synthesis.
Analytical Methods for Evaluation: A combination of mass spectrometry and nuclear magnetic resonance is used for the comprehensive evaluation of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for assessing purity. GC separates the chemical impurities and, to some extent, the isotopic variants, while the mass spectrometer detects the mass-to-charge ratio of each component. researchgate.netamericanlaboratory.com By analyzing the mass spectrum, one can quantify the percentage of the desired d7 isotopologue relative to other isotopic species. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides crucial information about the location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum, the absence of signals at specific chemical shifts confirms the substitution of hydrogen with deuterium.
²H NMR: Deuterium NMR allows for the direct observation of the deuterium nuclei, confirming their presence and position within the molecular structure.
¹³C NMR: Carbon NMR spectra are also affected by adjacent deuterium atoms, providing further structural confirmation.
| Impurity Type | Specific Example | Plausible Origin | Primary Analytical Method |
|---|---|---|---|
| Isotopic (Under-deuterated) | 7-Methyl-d6-1-octyl-... Alcohol | Incomplete deuteration of reagents | GC-MS, HR-MS |
| Isotopic (Non-deuterated) | 7-Methyl-1-octanol (d0) | Protiated impurities in starting materials | GC-MS |
| Chemical Byproduct | Unreacted precursor ketone/aldehyde | Incomplete Grignard or Wittig reaction | GC-MS, HPLC |
| Chemical Byproduct | Intermediate aldehyde (from ester reduction) | Incomplete reduction step (e.g., with LiAlD4) | GC-MS, HPLC |
| Structural Isomer | e.g., 6-Methyl-1-octanol derivative | Isomeric impurities in starting materials | GC-MS, NMR |
Comprehensive Analytical Characterization of 7 Methyl D3 1 Octyl 7,8,8,8 D4 Alcohol
Spectroscopic Methodologies for Deuterium (B1214612) Position and Enrichment Assessment
Spectroscopic techniques are foundational for the characterization of deuterated molecules. They provide direct information on the molecular structure, the location of isotopic labels, and the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution (e.g., ¹H, ²H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and determining the specific sites of deuterium incorporation. A combination of ¹H, ²H, and ¹³C NMR experiments provides a complete picture of the molecule's isotopic composition. rsc.org
In the ¹H NMR spectrum of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol, the signals corresponding to the protons on the C7 methyl group and the C7 and C8 positions would be absent or significantly diminished. nih.gov The remaining protons on the carbon chain (C1 through C6) and the hydroxyl group would produce characteristic signals. For instance, the protons on the carbon adjacent to the hydroxyl group (C1) are expected to appear in the 3.4-4.5 ppm region due to the deshielding effect of the oxygen atom. libretexts.org The signal for the hydroxyl proton itself can vary in position but can be definitively identified by performing a "D₂O shake," where adding a few drops of deuterium oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange. libretexts.orglibretexts.org
²H NMR (D-NMR) spectroscopy directly detects the deuterium nuclei. For highly enriched compounds, this technique is particularly powerful as it provides a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to their proton counterparts, allowing for straightforward spectral interpretation. sigmaaldrich.com In the case of this compound, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C7-methyl and C7, C8 positions, confirming their location. Quantitative ²H NMR can also be used to determine the atom percent of deuterium at each labeled site. sigmaaldrich.com
¹³C NMR spectroscopy offers further confirmation of deuteration. Carbon atoms bonded to deuterium exhibit characteristic changes in their signals. The one-bond coupling between carbon and deuterium (¹J_C-D) results in a multiplet (e.g., a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a septet for a CD₃ group), and the chemical shift of the deuterated carbon is slightly upfield compared to its protium (B1232500) analog. pitt.edu This allows for unambiguous assignment of the deuterated carbon atoms in the molecule.
Table 1: Hypothetical NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C1-H₂ | ~3.6 | ~63 | Protons adjacent to -OH are deshielded. |
| C2-H₂ | ~1.5 | ~33 | |
| C3-H₂ | ~1.3 | ~26 | |
| C4-H₂ | ~1.3 | ~29 | |
| C5-H₂ | ~1.1 | ~39 | |
| C6-H₂ | ~1.2 | ~28 | |
| C7-H | Signal absent/reduced | ~34 | Deuteration at this position confirmed by ¹H and ¹³C NMR. |
| C8-H₂ | Signal absent/reduced | ~20 | Deuteration at this position confirmed by ¹H and ¹³C NMR. |
| C7-CH₃ | Signal absent/reduced | ~22 | Deuteration of methyl group confirmed by ¹H and ¹³C NMR. |
| O-H | Variable (e.g., 2.0-2.5) | N/A | Disappears upon D₂O exchange. libretexts.orglibretexts.org |
Mass Spectrometry Techniques for Isotopic Purity and Molecular Integrity (e.g., HRMS, MS/MS, H/D Exchange MS)
Mass spectrometry (MS) is a primary technique for determining the isotopic purity and confirming the molecular weight of labeled compounds. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which allows for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). rsc.orgresearchgate.net This capability is crucial for calculating the percentage of isotopic enrichment by comparing the relative abundances of the desired deuterated molecule and any less-deuterated variants. nih.govalmacgroup.com
Tandem Mass Spectrometry (MS/MS) is used to confirm the location of the deuterium labels. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragment ions are analyzed to determine their mass-to-charge ratios. The masses of the fragments reveal which parts of the molecule contain the deuterium atoms. For example, fragmentation involving the loss of the terminal isopropyl-d7 group would result in a specific neutral loss, confirming the labeling at that end of the molecule. This method is highly effective for distinguishing between isomers with deuterium labels at different positions. nih.gov
Hydrogen/Deuterium (H/D) Exchange Mass Spectrometry can be employed to study the lability of protons in the molecule, particularly the hydroxyl proton. While the C-D bonds in the alkyl chain are stable, the O-H proton can readily exchange with deuterium from a deuterated solvent. acs.org This technique can provide information about the non-covalent interactions and solvent accessibility of different parts of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Observation | Information Gained |
|---|---|---|
| HRMS | Accurate mass of the molecular ion corresponding to the formula C₉H₁₃D₇O. | Confirmation of molecular formula and overall isotopic composition. Quantification of isotopic purity. nih.gov |
| MS/MS | Characteristic fragmentation patterns showing retention of deuterium on specific fragments. | Verification of the location of deuterium labels on the C7-methyl and C7, C8 positions. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Deuterium Labeling Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a direct and non-destructive method for confirming the presence of deuterium labeling. The substitution of hydrogen with deuterium, a heavier isotope, significantly alters the vibrational frequency of the corresponding chemical bond.
The most prominent feature in the vibrational spectrum confirming deuteration is the appearance of carbon-deuterium (C-D) stretching bands. These bands typically appear in a region of the spectrum that is free from other common vibrational modes, often referred to as the "cell-silent" window (approximately 1800-2600 cm⁻¹). nih.gov Specifically, C-D stretching vibrations are found around 2100-2200 cm⁻¹, which is distinctly lower than the C-H stretching vibrations observed between 2850-3000 cm⁻¹. acs.org The IR or Raman spectrum of this compound would therefore show a characteristic peak in this C-D region, providing clear evidence of successful deuteration. aps.org The intensity of this peak can also be correlated with the degree of isotopic enrichment.
Table 3: Characteristic Vibrational Frequencies
| Bond Type | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | IR |
| C-H Stretch | 2850-3000 | IR, Raman |
| C-D Stretch | 2100-2200 | IR, Raman |
| C-O Stretch | 1000-1260 | IR |
Chromatographic-Spectrometric Coupling for Trace Analysis and Purity Profiling
Combining chromatographic separation with mass spectrometric detection is a powerful strategy for assessing the purity of isotopically labeled compounds, allowing for the separation and identification of isomers and trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Isotopic Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like long-chain alcohols. cloudfront.net In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. It has been observed that deuterated compounds often exhibit slightly different retention times than their non-deuterated (protiated) counterparts, typically eluting earlier. nih.gov This phenomenon, known as the chromatographic H/D isotope effect, can be used to separate this compound from any residual unlabeled 7-Methyl-1-octanol.
Following separation by GC, the eluted compounds enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides mass spectra for each eluting peak, confirming its identity and isotopic distribution. researchgate.net This coupling allows for the simultaneous verification of chemical purity (separation from other compounds) and isotopic purity (confirming the mass of the deuterated molecule).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Detection
While GC-MS is excellent for volatile compounds, it is unsuitable for analyzing non-volatile or thermally unstable impurities that may be present from the synthesis or degradation of the target compound. usda.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose. mdpi.com LC separates compounds in the liquid phase, making it compatible with a wide range of polar and non-volatile molecules. nih.gov By coupling LC with MS, it is possible to create a comprehensive purity profile of the this compound sample, detecting and identifying impurities that would be missed by GC-MS alone. usda.gov This ensures the high quality and reliability of the deuterated standard for its intended applications.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Methyl-1-octanol |
| Deuterium Oxide |
| 7-Methyl-d3-1-octyl Alcohol |
Quantitative Analysis of Deuterium Incorporation Efficiency and Isotopic Fidelity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for confirming the structural integrity and determining the position of deuterium labels. rsc.org While proton (¹H) NMR is used to quantify the reduction in signal intensity at the deuterated positions, deuterium (²H or D-NMR) spectroscopy directly observes the deuterium nuclei, offering a more precise measure of site-specific incorporation. sigmaaldrich.comnih.gov
For this compound, the analysis would focus on two key regions: the methyl group at the 7-position (C7) and the terminal carbon (C8).
¹H NMR Analysis: In the ¹H NMR spectrum of a successfully deuterated sample, the signals corresponding to the protons on the C7 methyl group and the C8 position would be significantly diminished or absent compared to the spectrum of the unlabeled parent compound, 7-Methyl-1-octanol. The integration of any residual proton signals at these positions, relative to a non-deuterated internal standard or other non-deuterated protons within the molecule, allows for the calculation of the percentage of non-deuterated species. nih.govresearchgate.net
²H NMR (D-NMR) Analysis: D-NMR provides direct evidence and quantification of deuterium incorporation. sigmaaldrich.com The D-NMR spectrum would be expected to show distinct signals corresponding to the deuterium atoms at the C7 and C8 positions. The chemical shifts of these signals are nearly identical to the proton shifts in the ¹H NMR spectrum of the unlabeled compound. sigmaaldrich.com Under appropriate experimental conditions, the integrated areas of these deuterium signals are directly proportional to the number of deuterium atoms at each site, allowing for a quantitative assessment of the isotopic enrichment at each labeled position. sigmaaldrich.comspectralservice.de This technique is particularly valuable for highly enriched compounds where residual proton signals are too weak for accurate quantification. sigmaaldrich.com
Illustrative Research Findings: Site-Specific Deuterium Incorporation by NMR
The following table represents hypothetical data from a quantitative ²H NMR analysis of a production batch of this compound. The data illustrates how the technique confirms the specific locations and extent of deuteration.
| Labeled Position | Expected Deuterium Atoms | Observed Deuterium Signal (Integral) | Calculated Site-Specific Incorporation |
| 7-Methyl (-CD₃) | 3 | 2.94 | 98.0% |
| C7 (-CD) | 1 | 0.98 | 98.0% |
| C8 (-CD₃) | 3 | 2.91 | 97.0% |
| This is an interactive data table. The values presented are for illustrative purposes only and do not represent actual experimental results. |
Mass Spectrometry (MS)
The analysis involves comparing the mass spectrum of the deuterated compound with that of its unlabeled counterpart. The introduction of seven deuterium atoms in this compound results in a significant mass shift. By analyzing the isotopic cluster of the molecular ion, the relative abundances of molecules with varying numbers of deuterium atoms (from d₀ to d₇) can be determined. nih.govresearchgate.net
The isotopic purity is calculated from the relative intensities of the ion signals corresponding to the fully deuterated species (d₇) versus the sum of all related isotopic peaks. nih.gov This provides a comprehensive picture of the success of the labeling reaction and identifies the presence of any partially deuterated or unlabeled impurities. rsc.org
Illustrative Research Findings: Isotopic Purity by Mass Spectrometry
| Isotopologue | Number of Deuterium Atoms | Relative Abundance (%) |
| d₀ (Unlabeled) | 0 | 0.1 |
| d₁ | 1 | 0.2 |
| d₂ | 2 | 0.3 |
| d₃ | 3 | 0.5 |
| d₄ | 4 | 0.8 |
| d₅ | 5 | 1.1 |
| d₆ | 6 | 2.5 |
| d₇ (Fully Labeled) | 7 | 94.5 |
| This is an interactive data table. The values presented are for illustrative purposes only and do not represent actual experimental results. The overall isotopic purity based on this illustrative data would be 94.5%. |
Mechanistic Investigations Utilizing 7 Methyl D3 1 Octyl 7,8,8,8 D4 Alcohol As a Probe
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org By measuring KIEs, particularly the deuterium (B1214612) KIE (kH/kD), chemists can infer whether a specific carbon-hydrogen bond is broken during the rate-determining step of a reaction. wikipedia.orglibretexts.org The deuterium atoms in 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol are strategically placed to probe reactions occurring at or near the terminus of the alkyl chain.
In alcohol derivatization, the hydroxyl group is converted into another functional group, such as an ester or ether. The KIEs observed in these reactions provide critical information about the transition state.
Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. wikipedia.org For an alcohol like this compound, a significant primary KIE would not be expected in typical derivatization reactions like esterification, as the C-H (or C-D) bonds at the C7 and C8 positions are not directly involved. However, if a reaction pathway involved the abstraction of a hydrogen atom from the C7 position in its rate-determining step, a large primary KIE (typically with kH/kD values of 2-8) would be anticipated. libretexts.orgprinceton.edu
Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is on an atom not directly involved in bond breaking or formation. wikipedia.org These effects are generally smaller than PKIEs, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.orgprinceton.edu They are caused by changes in the vibrational frequencies of C-H bonds adjacent to the reaction center as the hybridization of the carbon atom changes. For instance, during a reaction at the hydroxyl group that proceeds via an SN2-like transition state, the hybridization of the C1 carbon changes, which could be subtly influenced by the remote deuterium substitution, leading to a very small SKIE. More relevantly, if a reaction creates a carbocation or radical at C7, the deuterium atoms at that position would give rise to a β-secondary KIE. This effect is often attributed to hyperconjugation, which is weaker for a C-D bond than a C-H bond, typically resulting in a normal KIE (kH/kD ≈ 1.1–1.2). libretexts.orgprinceton.edu
The table below summarizes the expected KIEs for hypothetical derivatization reactions involving the subject compound.
| Reaction Type at C1 (Hydroxyl Group) | Isotopically Labeled Position | Expected KIE Type | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|---|
| Esterification (Fischer) | C7/C8 | Secondary (γ or more distant) | ~1.0 | C-D bonds are not broken and are too remote from the reaction center to exert a significant electronic effect. |
| Hypothetical intramolecular cyclization involving C7 | C7 | Primary | > 2 | Indicates C7-H bond cleavage is part of the rate-determining step. |
| Hypothetical reaction forming a carbocation at C7 | C7 | Secondary (β-effect) | 1.1 - 1.2 | Stabilization of the transition state via hyperconjugation is less effective with deuterium. princeton.edu |
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation. The use of a deuterated substrate like this compound is invaluable for studying the mechanisms of these reactions, particularly those catalyzed by transition metals or enzymes. rsc.org
In a typical alcohol oxidation, a hydrogen atom is removed from the hydroxyl group, and another is removed from the α-carbon. For a primary alcohol like the subject compound, oxidation would yield an aldehyde. While the deuterium labels are not at the α-carbon (C1), they are positioned to probe for any unexpected rearrangements or secondary oxidation events at the other end of the molecule.
However, the real power of this molecule lies in studying reactions that specifically target the terminal end of the chain, such as those catalyzed by certain cytochrome P450 enzymes which can hydroxylate unactivated C-H bonds. nih.gov If an oxidation reaction were to occur at C7, the presence of deuterium at this position would result in a large primary KIE. For example, studies on P450-catalyzed hydroxylations have shown large KIEs (kH/kD values up to 11), indicating that C-H bond cleavage is the rate-limiting step. nih.gov
Similarly, in enzymatic reductions, deuterium labeling can provide mechanistic clarity. The reduction of a ketone to a secondary alcohol involves the addition of a hydride. While this compound is already an alcohol, if it were used as a starting material to synthesize a deuterated ketone (e.g., at C7), subsequent reduction studies would be highly informative.
| Reaction Type | Deuterated Position | Observed KIE | Mechanistic Significance | Reference Example |
|---|---|---|---|---|
| Enzymatic Hydroxylation at C7 | C7-D | Large Primary (kH/kD > 8) | C-H bond cleavage is the rate-determining step, often implicating a hydrogen atom transfer mechanism. | Cytochrome P450 oxidations exhibit large KIEs, suggesting C-H bond breaking is rate-limiting. nih.gov |
| Oxidation of C1-OH by MnO2 | C7/C8 | Negligible (kH/kD ≈ 1) | The reaction mechanism is localized to the C1 position and is not influenced by remote isotopic substitution. | Selective oxidation of primary alcohols occurs without affecting remote alkyl chains. rsc.org |
| Ruthenium-catalyzed Oppenauer-type oxidation | - | - | Mechanism involves β-H elimination from a Ru-alkoxide complex; steric and electronic factors at the alcohol determine reactivity. rsc.org | The rate can be determined by β-H elimination or protonation of the resulting isopropoxide. rsc.org |
Tracing Metabolic Pathways in Defined Biological Systems (Non-Human Models)
Deuterium-labeled compounds are extensively used as tracers in metabolic studies. medchemexpress.com The increased mass of deuterium makes the labeled molecule and its metabolites easily distinguishable from their endogenous, non-labeled counterparts by mass spectrometry. This allows for precise tracking of the biotransformation of a parent compound.
Microbial systems are often used as models for mammalian metabolism and for their own unique biocatalytic capabilities. When a microbial culture is exposed to this compound, the organism may metabolize it through various pathways, such as oxidation, hydroxylation, or conjugation.
A typical study would involve incubating the deuterated alcohol with a specific microbial culture (e.g., Streptomyces, Bacillus, or a fungal species). The culture medium and cell lysate are then analyzed over time. By comparing the mass spectra of samples from the test culture with control cultures, metabolites retaining the deuterium label can be identified. For example, oxidation at C1 would produce 7-Methyl-d3-1-octyl-7,8,8,8-d4-oic acid, which would have a distinct mass signature. Hydroxylation at a different carbon along the chain, a common reaction catalyzed by microbial P450 enzymes, would also be readily detected. mdpi.com The heavy isotope label serves as an unambiguous tag to trace the fate of the carbon skeleton.
To gain a more detailed understanding of metabolic processes, researchers study the interaction of labeled substrates with isolated enzymes. Key enzyme families involved in alcohol metabolism include alcohol dehydrogenases (ADHs) and cytochrome P450s (CYPs). nih.govyoutube.com
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD+ as a cofactor. youtube.com While ADHs primarily act on the C1-hydroxyl group, studying the reaction with a deuterated substrate can reveal subtle mechanistic details. For instance, solvent isotope effects (using D2O) combined with substrate isotope effects can help determine if proton transfer is coupled with hydride transfer. nih.govacs.org Studies with yeast alcohol dehydrogenase have used deuterated benzyl (B1604629) alcohol to probe the transition state, finding that pressure affects the KIE, which challenges classical transition-state theory and suggests quantum tunneling or protein dynamics play a key role. nih.gov
Cytochrome P450 Enzymes (CYPs): This superfamily of enzymes is known for its ability to hydroxylate non-activated C-H bonds. An enzyme from this family could potentially oxidize the terminal methyl groups or other positions on the alkyl chain of this compound. The deuterium atoms at C7 and C8 serve as a perfect tool to investigate this. A large primary KIE upon hydroxylation at C7 would provide strong evidence that the C-H bond is cleaved in the rate-limiting step, a hallmark of P450 catalysis. nih.gov
Deuterium as a Reporter Group in Conformational and Dynamic Studies
Beyond its use in KIE and tracer studies, deuterium can serve as a subtle reporter for investigating molecular structure and dynamics, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. While not a "reporter group" in the sense of a fluorescent tag, its unique nuclear properties provide valuable information.
The substitution of hydrogen with deuterium alters the NMR spectrum significantly. Since deuterium has a different gyromagnetic ratio and is a quadrupolar nucleus, 2H NMR signals are distinct from 1H signals. In a complex biological environment, such as the active site of an enzyme, the 2H NMR signal of a specifically labeled substrate like this compound can provide insights into:
Binding and Conformation: The chemical shift and quadrupolar coupling constant of the deuterium nuclei are sensitive to the local electronic environment. Changes in these parameters upon binding to an enzyme can reveal details about the conformation of the substrate in the active site.
Molecular Dynamics: The relaxation properties of the deuterium signal can be used to probe the motional dynamics of the labeled part of the molecule. This can distinguish between regions of the molecule that are held rigidly in the active site and those that retain conformational flexibility. The exploitation of deuterium labeling in this manner is a powerful tool for understanding enzyme-substrate interactions. nih.gov
Applications of 7 Methyl D3 1 Octyl 7,8,8,8 D4 Alcohol in Advanced Research Methodologies
Internal Standards in Quantitative Analytical Chemistry
In the field of analytical chemistry, achieving precision and accuracy is paramount. clearsynth.com Deuterated compounds, such as 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods. clearsynth.comtexilajournal.com An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control. scioninstruments.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. clearsynth.comscioninstruments.com
Role in Mass Spectrometry-Based Quantification of Analytes
Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for identifying and quantifying compounds in complex mixtures. lcms.cz However, the analytical process, from sample extraction to ionization within the mass spectrometer, can be subject to variability that affects accuracy. scioninstruments.com Matrix effects, where other components in the sample enhance or suppress the ionization of the target analyte, are a significant challenge. clearsynth.com
This compound is an ideal internal standard for the quantification of its unlabeled analogue, 7-Methyl-1-octanol. Because the substitution of hydrogen with deuterium (B1214612) results in a negligible change in chemical properties like polarity, boiling point, and chromatographic retention time, both the deuterated standard and the unlabeled analyte behave almost identically during sample extraction, chromatography, and ionization. scioninstruments.com However, they are easily distinguished by the mass spectrometer due to the mass difference (7 daltons in this case).
By adding a fixed concentration of this compound to each sample, any physical loss or instrumental fluctuation will affect both the standard and the analyte proportionally. The final quantification is based on the ratio of the analyte's MS signal intensity to the internal standard's MS signal intensity. This ratioing technique effectively cancels out most analytical variability, leading to highly accurate and reproducible results. lcms.cz The use of a stable isotope-labeled internal standard is the most reliable method to compensate for matrix effects and variations in ionization efficiency. clearsynth.comtexilajournal.com
Table 1: Example Mass Spectrometry Data for Analyte and Deuterated Standard This interactive table illustrates the principle of using a deuterated internal standard. Note how the Area Ratio (Analyte/IS) remains stable despite variations in the individual peak areas, demonstrating the correction for analytical variability.
Calibration Curve Generation and Method Validation Using Deuterated Standards
For accurate quantification, a calibration curve must be generated. researchgate.net This involves preparing a series of calibration standards with known concentrations of the analyte (7-Methyl-1-octanol) and adding a constant, known concentration of the internal standard (this compound) to each. lcms.cz The samples are then analyzed, and a curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. lcms.czreddit.com
The use of a deuterated standard typically results in a highly linear calibration curve (with a coefficient of determination, R², close to 1.0), even for analytes in complex matrices. researchgate.net This linearity across a range of concentrations is a critical component of method validation, demonstrating that the assay is accurate and reliable. Once the curve is established, the concentration of the analyte in unknown samples can be determined by measuring its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.
Table 2: Illustrative Calibration Curve Data This table shows typical data used to generate a calibration curve. The consistent increase in the Area Ratio with concentration allows for precise quantification of unknown samples.
Probes for Biophysical Studies of Membrane Interactions
The interaction of small molecules like alcohols with cell membranes is a fundamental area of biophysical research. This compound, with its specific deuterium labeling, is an excellent probe for investigating these interactions using techniques like deuterium nuclear magnetic resonance (²H NMR) spectroscopy.
Deuterium NMR Spectroscopy for Membrane Structure and Dynamics in Model Systems (e.g., Liposomes, Bilayers)
Deuterium NMR is a non-invasive technique that provides detailed information about the orientation, ordering, and dynamics of molecules within ordered environments like lipid bilayers. illinois.edu When a deuterated molecule is incorporated into a membrane, the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient produces a characteristic NMR spectrum. The separation between the peaks in this spectrum, known as the quadrupolar splitting (Δνq), is directly related to the time-averaged orientation of the carbon-deuterium (C-D) bond relative to the magnetic field. illinois.edu
By using this compound as a probe in model membranes such as liposomes, researchers can gain insight into how the membrane environment affects molecular motion. The strategic placement of deuterium labels allows for the study of different parts of the molecule.
The terminal -CD(CD₃)₂ group: The dynamics of this highly deuterated terminal end of the alkyl chain provide information about the environment deep within the hydrophobic core of the lipid bilayer.
The C-1 -OH group: While not deuterated in this specific compound, its position anchors the molecule at the polar headgroup region of the membrane. rsc.org
Changes in the membrane's composition (e.g., adding cholesterol) or physical state (e.g., temperature-induced phase transitions) will alter the dynamics of the inserted alcohol, which is reflected as changes in the quadrupolar splittings of the deuterium NMR spectrum. illinois.edu This allows for a detailed characterization of the membrane's structural and dynamic properties. nih.gov
Investigation of Alcohol Partitioning and Localization within Lipid Phases
A key question in membrane biophysics is understanding how amphiphilic molecules like alcohols partition into and distribute themselves within the lipid bilayer. nih.gov Long-chain alcohols are known to intercalate into membranes, with their hydroxyl group positioned near the polar lipid headgroups at the water-membrane interface and their hydrophobic alkyl chain extending into the nonpolar acyl chain region. mdpi.comnih.gov
Using this compound with ²H NMR allows for precise localization. The quadrupolar splitting values are sensitive to the degree of motional restriction. In a lipid bilayer, there is a flexibility gradient, with the acyl chains being most restricted near the headgroup and most mobile near the center of the bilayer. By measuring the quadrupolar splittings from the deuterated methyl and methine groups at the C7 and C8 positions, researchers can determine the average depth and orientation of the tail end of the alcohol within the membrane's hydrophobic core. Comparing these dynamics to those of deuterated lipids in the same system provides a detailed map of the alcohol's position and its effect on the ordering of neighboring lipid chains. rsc.org
Table 3: Hypothetical Deuterium NMR Quadrupolar Splittings (Δνq) in Different Membrane Environments This table illustrates how the measured quadrupolar splitting for the deuterated tail of the alcohol could change depending on the membrane's physical state, reflecting different degrees of motional freedom.
Tracers in Environmental Fate and Biodegradation Studies (Non-Clinical Context)
Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. Isotope tracer studies provide a powerful method for tracking the transport, transformation, and biodegradation of substances in complex environmental systems like soil and water. iaea.orgresearchgate.net The use of stable isotopes, such as deuterium, offers a safe and effective alternative to radioactive isotopes for these studies. asm.org
This compound can be used as a tracer to study the environmental fate of branched-chain nonyl alcohols, a class of compounds used in various industrial applications. By introducing a known amount of the deuterated compound into a soil or water microcosm, scientists can track its journey with high specificity. researchgate.net The isotopic label allows the tracer molecule to be unambiguously distinguished from any naturally occurring or pre-existing unlabeled alcohols, which would otherwise interfere with the analysis. iaea.org
Using GC-MS, researchers can monitor the disappearance of the parent deuterated compound over time and identify its various breakdown products, which will also carry the deuterium label. This provides direct evidence of biodegradation pathways and rates. nih.gov Such studies are essential for determining a compound's persistence in the environment, its potential for bioaccumulation, and the mechanisms by which it is broken down by microbial communities. asm.orgnih.gov The use of stable isotope tracers allows for a quantitative mass balance, linking the degradation of a pollutant directly to the microorganisms responsible. oup.com
Table 4: Compound Names Mentioned in this Article
Assessment of Compound Persistence and Transformation in Soil and Water Matrices
The persistence and transformation of organic compounds in the environment are critical parameters in risk assessment. Deuterated compounds like this compound serve as powerful tracers in studies designed to elucidate these processes in soil and water. zeochem.comzeochem.com By introducing a known quantity of the labeled compound into a controlled environmental system, researchers can monitor its concentration over time and identify transformation products.
Long-chain alcohols are generally known to undergo biodegradation, although their persistence can be influenced by factors such as chain length, branching, and environmental conditions. nih.govresearchgate.net The sorption of these alcohols to soil organic carbon can also affect their bioavailability and degradation rates. purdue.edu
Illustrative Data on Persistence of Analogous Long-Chain Alcohols:
The following table illustrates hypothetical degradation data for a C9 branched-chain alcohol in different environmental matrices, based on general knowledge of similar compounds.
| Environmental Matrix | Half-life (t½) in Days | Primary Transformation Products |
| Aerobic Soil | 25 - 50 | Branched-chain carboxylic acids, CO2 |
| Anaerobic Sediment | 100 - 200 | Shorter-chain fatty acids |
| Surface Water | 15 - 30 | Branched-chain carboxylic acids |
This data is illustrative and based on the expected behavior of similar non-deuterated long-chain branched alcohols. Specific studies on this compound are required for precise determination.
The use of deuterated standards allows for accurate quantification via methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), minimizing matrix interference. gov.bc.casigmaaldrich.com
Evaluation of Microbial Degradation Pathways in Environmental Isolates
Understanding the microbial degradation pathways of organic compounds is fundamental to predicting their environmental fate. Research on branched-chain alcohols indicates that they can be utilized as carbon sources by various microorganisms. nih.govresearchgate.net The degradation of these compounds often involves oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, which can then enter central metabolic pathways. researchgate.netoup.com
Isotopically labeled compounds are instrumental in these studies. By incubating this compound with specific microbial isolates, researchers can trace the deuterium label into various metabolic intermediates and end products. This provides direct evidence of the degradation pathway.
Hypothetical Microbial Degradation Pathway of a Branched-Chain Alcohol:
The table below outlines a plausible degradation pathway for a branched-chain alcohol by a hypothetical bacterial strain, based on established metabolic routes for similar compounds.
| Step | Reaction | Enzyme Class | Intermediate/Product |
| 1 | Oxidation of primary alcohol | Alcohol Dehydrogenase | Branched-chain aldehyde |
| 2 | Oxidation of aldehyde | Aldehyde Dehydrogenase | Branched-chain carboxylic acid |
| 3 | β-oxidation | Acyl-CoA Synthetase, etc. | Acetyl-CoA, Propionyl-CoA |
This table represents a generalized pathway for branched-chain alcohol degradation. The specific enzymes and intermediates for this compound would need to be determined experimentally.
Studies on thermophilic bacteria have shown the degradation of branched-chain amino acids to corresponding branched-chain alcohols and fatty acids, indicating the microbial potential to metabolize such structures. nih.gov The presence of methyl branching, as in this compound, can influence the rate and pathway of degradation compared to linear alcohols. researchgate.net
Theoretical and Computational Approaches for 7 Methyl D3 1 Octyl 7,8,8,8 D4 Alcohol
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure, geometry, and energetic properties of molecules. These methods are crucial for elucidating the specific effects of isotopic substitution.
Density Functional Theory (DFT) Studies on Deuterium (B1214612) Substitution Effects
Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties with a good balance of accuracy and computational cost. nih.gov In the context of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol, DFT is instrumental in analyzing the consequences of replacing hydrogen with deuterium at two distinct locations: the C7-methyl group (methyl-d3) and the terminal C8 and its attached hydrogens (d4).
The primary effect of deuterium substitution is the change in mass, which influences vibrational frequencies. A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond due to the heavier mass of deuterium. quora.comquora.com This leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule, making the C-D bond effectively stronger and harder to break. quora.com DFT calculations can precisely quantify these differences. For instance, calculations on similar small organic molecules can provide a template for understanding these effects.
Table 1: Illustrative DFT-Calculated Bond Properties for C-H vs. C-D (Note: Data is representative of typical values for alkanes from computational studies, not specific to the target molecule.)
| Property | C-H Bond | C-D Bond | Reference |
| Bond Length (Å) | ~1.094 | ~1.091 | nih.govnist.gov |
| Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | acs.orgresearchgate.net |
| Bond Dissociation Energy (kcal/mol) | ~98.8 | ~100.2 | nih.gov |
Conformational Analysis and Potential Energy Surface Mapping
Long-chain alcohols like this compound can adopt a vast number of different three-dimensional shapes, or conformations, due to rotation around their single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov
A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping the PES, computational chemists can identify energy minima, which correspond to stable conformers, and saddle points, which correspond to the transition states between them. acs.orgacs.org For a flexible molecule like this long-chain alcohol, the most important degrees of freedom are the dihedral angles along the carbon backbone.
High-level quantum calculations can be used to compute the relative potential energies for the minima and transition states. acs.org This analysis reveals which conformations are most likely to be populated at a given temperature and the dynamics of their interconversion. The presence of a branched methyl group (even a deuterated one) introduces additional steric considerations that influence the preferred conformations of the alkyl chain.
Molecular Dynamics Simulations for Solvent Interactions and Aggregation
While quantum mechanics is ideal for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of many molecules together, for instance, in a solvent or in self-assembled structures. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time.
Atomistic Simulations of this compound in Aqueous and Organic Environments
This compound is an amphiphilic molecule, meaning it has a polar head (the hydroxyl group, -OH) and a nonpolar tail (the alkyl chain). This structure dictates how it interacts with different solvents. Atomistic MD simulations can model the behavior of this alcohol in both water (a polar, aqueous environment) and organic solvents (like hexane (B92381), a nonpolar environment).
In an aqueous environment, the polar -OH group will form hydrogen bonds with water molecules, while the nonpolar tail will be repelled by water. nih.govacs.org In an organic solvent, the nonpolar tail will have favorable van der Waals interactions with the solvent molecules. amazonaws.com MD simulations can provide detailed insights into these interactions, including the structure of the solvent around the alcohol molecule and the average number of hydrogen bonds formed. acs.org The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com
Table 2: Typical Parameters for an MD Simulation of a Long-Chain Alcohol in Water (Note: These are representative parameters and would be adapted for the specific system.)
| Parameter | Typical Value/Setting | Reference |
| Force Field (Alcohol) | OPLS-AA (Optimized Potentials for Liquid Simulations) | researchgate.net |
| Force Field (Water) | TIP3P or TIP4P/2005 | nih.govmdpi.com |
| Simulation Box | Cubic, with periodic boundary conditions | researchgate.net |
| Temperature | 298 K (25 °C) | researchgate.net |
| Pressure | 1 atm | researchgate.net |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | nih.gov |
Insights into Self-Assembly and Intermolecular Forces
Due to its amphiphilic nature, this compound, like other long-chain alcohols and surfactants, can self-assemble into larger ordered structures, such as micelles or layers at interfaces. bohrium.comnih.gov MD simulations are particularly powerful for studying the initial stages of this aggregation process. nih.gov
By simulating a system with many alcohol molecules in water, researchers can observe how they come together to minimize the unfavorable contact between their nonpolar tails and the water. The primary driving forces for this self-assembly are the hydrophobic effect and van der Waals interactions between the alkyl chains. Hydrogen bonding between the alcohol headgroups also plays a crucial role in stabilizing the resulting aggregates. The branched and deuterated nature of the tail of this compound would influence the packing efficiency and the collective dynamics within these assemblies, which can be explored in detail through MD simulations. rsc.org
Computational Prediction of Spectroscopic Parameters and Isotopic Effects
Computational methods are essential for interpreting experimental spectra by providing a direct link between a molecule's structure and its spectral features. diva-portal.org For isotopically labeled compounds, these predictions are especially valuable for understanding the subtle changes induced by the isotopic substitution.
DFT calculations are the primary method for predicting vibrational (Infrared and Raman) and NMR spectra. acs.org The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-H(D) bonds. A calculated IR spectrum for this compound would show characteristic C-D stretching bands at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching bands (around 2900-3000 cm⁻¹). researchgate.netresearchgate.net This allows for the unambiguous identification of the deuterated sites. Isotopic labeling is a common technique used in conjunction with IR spectroscopy to probe specific parts of a molecule. nih.gov
Similarly, as mentioned in section 6.1.1, DFT can predict the deuterium isotope effects on ¹³C NMR chemical shifts. nih.gov These effects, though small, are characteristic of the number of deuteriums and their distance from the observed carbon nucleus. nih.govrsc.org Comparing the predicted spectrum with an experimental one can confirm the structure and the success of the isotopic labeling.
Table 3: Predicted Isotopic Effects on Spectroscopic Data (Illustrative) (Note: Values are representative for alkanes and ketones and serve as an example.)
| Spectroscopic Parameter | Predicted Effect of Deuteration | Reference |
| IR C-H Stretch (cm⁻¹) | Shifts from ~2960 to ~2240 for a C-D stretch | researchgate.net |
| Two-bond ¹³C NMR Isotope Effect (ppm per D) | Upfield shift of ~0.1 to ~0.3 ppm | nih.gov |
| Three-bond ¹³C NMR Isotope Effect (ppm per D) | Upfield shift of ~0.02 to ~0.04 ppm | nih.gov |
By combining these diverse computational approaches, a comprehensive theoretical understanding of this compound can be achieved, from its preferred shape and the influence of deuterium on its bonds to its behavior in solution and its spectroscopic signatures.
Future Directions and Emerging Research Avenues for Deuterated Complex Alcohols
Development of Novel and Economically Viable Deuteration Strategies
The broader application of complex deuterated alcohols has been historically constrained by the high cost and hazardous nature of traditional deuteration methods. Conventional approaches often rely on expensive deuterated reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄), which generate significant hazardous waste and have limited applicability. google.com
However, recent innovations are focused on creating more efficient, cost-effective, and environmentally benign deuteration protocols. A pivotal shift has been the use of deuterium (B1214612) oxide (D₂O), or heavy water, as an inexpensive, safe, and readily available deuterium source. google.comorganic-chemistry.orgnih.govrsc.org This has led to the development of advanced catalytic systems capable of facilitating direct hydrogen-deuterium (H/D) exchange.
Key emerging strategies include:
Transition Metal Catalysis : Homogeneous catalysts based on metals like iridium, ruthenium, manganese, and iron are proving highly effective for the regioselective deuteration of alcohols. nih.govresearchgate.net Iridium- and ruthenium-based catalysts can achieve highly selective deuteration at the α-position (the carbon bearing the hydroxyl group). nih.govrsc.orgresearchgate.net Critically, the use of earth-abundant and less expensive first-row transition metals such as manganese and iron offers a more cost-effective and scalable pathway for producing deuterated alcohols. researchgate.netrsc.org
Photocatalysis : Methods using visible light or sunlight as a clean energy source are being developed to drive deuteration reactions at ambient temperature and pressure. google.com This approach further reduces the cost and environmental impact associated with the synthesis.
Reductive Deuteration : Novel methods employing reagents like samarium(II) iodide (SmI₂) with D₂O enable the reductive deuteration of functional groups like esters to produce α,α-dideuterio benzyl (B1604629) alcohols with high deuterium incorporation. organic-chemistry.org A similar strategy has been shown to convert cyclopropanecarboxylates into tetradeuterated alcohols. acs.orgacs.org
These modern approaches represent a significant leap forward, making the large-scale synthesis of specifically labeled compounds like 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol more practical and economically feasible. researchgate.net
Table 1: Comparison of Deuteration Strategies for Alcohols
| Strategy | Deuterium Source | Key Features | Advantages | Limitations | References |
|---|---|---|---|---|---|
| Traditional Reduction | LiAlD₄, NaBD₄ | Reduction of corresponding aldehydes or ketones. | Well-established procedures. | Expensive reagents, hazardous waste, often requires multi-step synthesis. | google.com |
| Catalytic H/D Exchange | D₂O | Direct exchange of C-H bonds with C-D bonds using a metal catalyst (e.g., Ru, Ir, Fe, Mn). | High efficiency, high regioselectivity, uses inexpensive D₂O, environmentally benign. | Catalyst cost can be a factor (though Fe/Mn are cheap), may require optimization for complex substrates. | nih.govresearchgate.netrsc.org |
| Photocatalysis | D₂O | Uses visible light as an energy source to drive the reaction. | Uses clean energy, operates under mild conditions (room temp/pressure). | Still an emerging technology, scalability may be a concern. | google.com |
| Reductive Deuteration (e.g., SmI₂) | D₂O | Single-electron transfer from SmI₂ to reduce a functional group (e.g., ester) and incorporate deuterium. | High deuterium incorporation, good functional group tolerance, mild conditions. | Stoichiometric use of the reducing agent may be required. | organic-chemistry.orgacs.org |
Integration of this compound in Multi-Omics Research Methodologies
Multi-omics research integrates data from different biological layers—such as the genome, transcriptome, proteome, and metabolome—to provide a holistic and systemic understanding of complex biological processes and diseases. nih.govmdpi.com Within this framework, accuracy and robust quantification are paramount.
Deuterated compounds like this compound are essential for ensuring the quality of data in the fields of metabolomics and lipidomics, which primarily rely on mass spectrometry (MS). nih.gov Their key role is to serve as stable isotope-labeled internal standards (SILS). clearsynth.com Because a deuterated standard is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a biological sample in a known quantity at the beginning of sample preparation. clearsynth.com This allows researchers to:
Ensure Accurate Quantification : By comparing the MS signal of the natural analyte to the known concentration of the deuterated internal standard, precise and accurate concentration measurements can be achieved. clearsynth.com
Correct for Matrix Effects : Complex biological samples contain numerous compounds that can interfere with the MS signal of the analyte of interest. Since the deuterated standard is affected by these interferences in the same way as the analyte, it allows for effective normalization and correction, ensuring reliable measurements. clearsynth.com
Improve Method Validation : These standards are critical for validating that an analytical method is robust, reproducible, and accurate. clearsynth.com
The integration into multi-omics comes from using the highly accurate quantitative data generated with these standards as a foundational layer. ufz.de For instance, a study might measure changes in the transcriptome (gene expression) and proteome (protein levels) alongside the metabolome. By using this compound as an internal standard, researchers can confidently identify true changes in the corresponding endogenous metabolite. This allows them to build robust, integrated models that correlate genetic or protein-level perturbations with downstream changes in metabolic pathways, leading to novel insights into disease mechanisms or drug actions. nih.govmdpi.com
Exploration of Advanced Spectroscopic Probes for Deuterium Labeling
The analysis and characterization of deuterated compounds rely on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Each offers unique advantages for studying molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides precise information about molecular structure. rug.nlnobracat-isotopes.com
Structural Verification : ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR can be used to directly observe the deuterium nuclei, confirming the location and extent of deuteration. youtube.com
Site-Specific Information : A key strength of NMR is its ability to provide site-specific isotopic information within a molecule, a level of detail that can be difficult to obtain with other methods. rug.nl
Deuterium Metabolic Imaging (DMI) : This emerging in-vivo imaging technique uses magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterated substrates, such as deuterated glucose, in real-time within living organisms. nih.gov This allows for non-invasive investigation of metabolic pathways in both healthy and diseased states. nih.gov
Mass Spectrometry (MS) is a destructive technique prized for its high sensitivity and quantitative power.
Quantitative Analysis : As discussed, MS is the primary tool for quantitative studies using deuterated internal standards. The mass difference between the labeled standard and the endogenous analyte allows for their distinct detection and measurement.
Hydrogen-Deuterium Exchange MS (HDX-MS) : This powerful method is used to study protein dynamics and conformation. nih.gov While not a direct analysis of the deuterated alcohol itself, it showcases an advanced application of deuterium in structural biology, where the rate of D₂O exchange provides information on a protein's structure.
The choice between NMR and MS depends on the research question, with NMR being superior for structural elucidation and MS for quantification.
Table 2: Comparison of Spectroscopic Probes for Deuterated Alcohols
| Technique | Primary Application | Key Advantages | Key Limitations | References |
|---|---|---|---|---|
| NMR Spectroscopy | Structural Elucidation & Verification | Non-destructive, provides precise site-specific information on labeling. | Relatively low sensitivity compared to MS. | rug.nlnobracat-isotopes.com |
| Mass Spectrometry | Quantification & High-Sensitivity Detection | Extremely high sensitivity, ideal for use with internal standards for quantification. | Destructive to the sample, provides limited structural information on its own. | clearsynth.com |
| Deuterium Metabolic Imaging (DMI) | In-Vivo Metabolic Tracking | Non-invasive, allows for real-time spatial tracking of metabolic pathways. | Requires specialized equipment and administration of deuterated substrates to a subject. | nih.gov |
Potential for Derivatization of this compound into Other Deuterated Building Blocks for Research
A "building block" in synthetic chemistry is a molecule that can be readily used to construct more complex molecules. enamine.net A deuterated alcohol like this compound is not just an endpoint for analysis but also a valuable starting material. Its hydroxyl (-OH) group is a reactive functional handle that can be chemically transformed—or "derivatized"—to create a variety of other deuterated compounds. libretexts.org
This process significantly expands the library of available deuterated reagents for research and drug discovery. enamine.net The deuterium labels on the methyl and octyl backbone would be retained during these transformations, creating new building blocks with the same stable isotope signature.
Potential derivatization reactions include:
Esterification : Reaction with a carboxylic acid or acyl chloride to form a deuterated ester. This is a common transformation for alcohols. libretexts.org
Etherification : Conversion into a deuterated ether, for example, through the Williamson ether synthesis.
Oxidation : Oxidation of the primary alcohol to form a deuterated aldehyde or, with further oxidation, a deuterated carboxylic acid.
Conversion to Halides : The hydroxyl group can be replaced with a halogen (e.g., bromine or chlorine) to create a deuterated alkyl halide, which is itself a highly versatile synthetic building block.
By leveraging these well-established chemical reactions, a single complex deuterated alcohol can become the precursor to an entire family of deuterated molecules, enhancing the toolkit available to chemists for synthesizing novel drug candidates, metabolic probes, and advanced materials.
Q & A
Q. What are the key structural and isotopic characteristics of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol, and how do they influence its synthesis?
The compound (C9H13D7O) is a deuterated derivative of 7-methyl-1-octanol, with three deuterium atoms at the 7-methyl group and four at the 8-position. Isotopic labeling is critical for metabolic and pharmacokinetic studies, enabling precise tracking via mass spectrometry or NMR. Synthesis typically involves deuterated precursors and catalytic deuteration, requiring controlled conditions to minimize isotopic dilution .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound exhibits moderate health hazards (NFPA Health Rating: 2), including eye and skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Toxicological data in rats (oral LD50: 2,980 mg/kg) suggest moderate acute toxicity. Waste disposal must follow institutional guidelines, as environmental persistence data are unavailable .
Advanced Research Questions
Q. How can experimental designs account for isotopic effects when studying this compound’s biochemical interactions?
Deuterium incorporation alters bond strength (C-D vs. C-H), potentially affecting reaction kinetics and metabolic pathways. Use controlled comparisons with non-deuterated analogs to isolate isotopic effects. For behavioral studies, integrate factorial designs (e.g., 2x2 randomization for frequency/comprehensiveness of assessments) to mitigate confounding variables like subject reactivity .
Q. How should researchers resolve contradictions in data on alcohol-induced behavioral effects (e.g., aggression vs. mood improvement)?
Conduct meta-analyses to identify heterogeneity sources, such as dosage, context (social vs. nonsocial), or expectancy effects. For example, alcohol consumption impairs motor performance but elevates mood, while expectancy amplifies social behaviors like aggression. Stratify studies by design (e.g., balanced-placebo vs. observational) to clarify mechanisms .
Q. What theoretical frameworks are relevant for studying this compound’s role in stress-induced alcohol relapse?
Link research to hypothalamic-pituitary-adrenal (HPA) axis dysregulation theory. Chronic alcohol use blunts corticotropin/cortisol responses but increases adrenal sensitivity. Experimental designs should measure stress-/cue-induced craving and correlate with relapse outcomes, controlling for baseline anxiety and treatment adherence .
Q. How can ecological impacts of this compound be assessed given limited environmental data?
Perform biodegradation assays (e.g., OECD 301) to estimate persistence. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or toxicity. Collaborate with regulatory bodies to address data gaps, as current safety sheets lack ecotoxicological profiles .
Q. What methodological strategies minimize confounding in studies on this compound’s neurobehavioral effects?
Employ double-blind, placebo-controlled trials with stratified randomization. For human studies, use biomarkers (e.g., cortisol/corticotropin ratios) to quantify HPA axis activity. In animal models, standardize injury protocols (e.g., hemorrhagic shock) to isolate alcohol’s biological effects from behavioral covariates like risk-taking .
Q. How should long-term stability and storage conditions be optimized for deuterated alcohols like this compound?
Store under inert gas (argon) at −20°C to prevent isotopic exchange. Conduct accelerated stability studies (e.g., varying pH/temperature) with LC-MS monitoring to detect degradation. Purity thresholds (>98 atom% D) must be validated to ensure experimental reproducibility .
Q. What validation steps are required when adapting this compound for novel applications (e.g., tracer studies in addiction neuroscience)?
Validate isotopic integrity via mass spectrometry after in vivo administration. Compare pharmacokinetic profiles with non-deuterated analogs to confirm equivalence. Replicate findings across models (e.g., rodent vs. primate) to assess generalizability .
Q. How do ethical considerations differ for human vs. ecological studies involving deuterated alcohols?
Human studies require IRB approval, informed consent, and protocols to address craving/reactivity effects. For environmental research, adhere to ISO 14001 standards for waste management, given the compound’s unknown ecological mobility and toxicity .
Methodological Recommendations
- Data Contradictions : Use sensitivity analyses to test robustness against variables like dosage or expectancy .
- Theoretical Integration : Frame hypotheses within HPA axis or stress-response theories to guide measurement selection .
- Ecological Risk : Prioritize biodegradation studies to address regulatory data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
